molecular formula C13H14ClN3O B5284166 2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride

2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride

Cat. No.: B5284166
M. Wt: 263.72 g/mol
InChI Key: LBMJUHWIOLVCHR-UHFFFAOYSA-N
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Description

2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride is a chemical compound that features an imidazole ring linked to a benzonitrile moiety via a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)propanol with 2-chlorobenzonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the propanol is replaced by the benzonitrile moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The benzonitrile moiety can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Imidazol-1-ylpropoxy)benzaldehyde
  • 2-(3-Imidazol-1-ylpropoxy)benzoic acid
  • 2-(3-Imidazol-1-ylpropoxy)benzamide

Uniqueness

2-(3-Imidazol-1-ylpropoxy)benzonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the benzonitrile moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(3-imidazol-1-ylpropoxy)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.ClH/c14-10-12-4-1-2-5-13(12)17-9-3-7-16-8-6-15-11-16;/h1-2,4-6,8,11H,3,7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMJUHWIOLVCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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